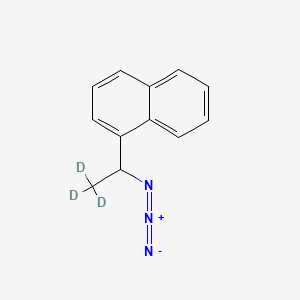

1-(1-Naphthyl)ethylazide-d3

Descripción general

Descripción

1-(1-Naphthyl)ethylazide-d3 is a stable isotope-labeled compound with the molecular formula C12H8D3N3 and a molecular weight of 200.25. It is a derivative of 1-(1-Naphthyl)ethylazide, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of organic chemistry and proteomics .

Métodos De Preparación

The synthesis of 1-(1-Naphthyl)ethylazide-d3 involves the introduction of an azide group into the naphthalene ring. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with 1-(1-Naphthyl)ethanol.

Azidation: The hydroxyl group of 1-(1-Naphthyl)ethanol is converted to a leaving group, typically using a tosylate or mesylate. This intermediate is then treated with sodium azide to introduce the azide group, forming 1-(1-Naphthyl)ethylazide.

Deuteration: The final step involves the replacement of hydrogen atoms with deuterium atoms, typically using deuterium gas or deuterated reagents under specific conditions.

Industrial production methods for this compound are similar but are scaled up to meet the demand for research and development purposes.

Análisis De Reacciones Químicas

1-(1-Naphthyl)ethylazide-d3 undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming amines or other nitrogen-containing compounds.

Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common reagents and conditions used in these reactions include sodium azide, tosyl chloride, deuterium gas, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(1-Naphthyl)ethylazide-d3 has a wide range of scientific research applications:

Organic Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Proteomics: The compound is used in the study of protein structures and functions, particularly in labeling experiments.

Metabolic Research: Stable isotope labeling with deuterium allows researchers to study metabolic pathways in vivo safely.

Environmental Science: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food

Mecanismo De Acción

The mechanism of action of 1-(1-Naphthyl)ethylazide-d3 involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group is highly reactive and can form covalent bonds with other molecules, making it useful in labeling and tracking experiments. The deuterium atoms provide stability and allow for the tracing of metabolic pathways and reaction mechanisms .

Comparación Con Compuestos Similares

1-(1-Naphthyl)ethylazide-d3 is unique due to its stable isotope labeling with deuterium. Similar compounds include:

1-(1-Naphthyl)ethylazide: The non-deuterated version of the compound.

1-(1-Azidoethyl)naphthalene: Another azide-containing naphthalene derivative.

1-Naphthaleneethylazide: A similar compound with a slightly different structure

These compounds share similar chemical properties but differ in their isotopic composition and specific applications.

Actividad Biológica

1-(1-Naphthyl)ethylazide-d3 is a stable isotope-labeled compound that has garnered interest in various fields, particularly in biological research. This compound is notable for its potential applications in pharmacology and biochemistry due to its unique structure and properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, experimental findings, and implications for future research.

Chemical Structure and Properties

This compound is characterized by its azide functional group attached to an ethyl chain and a naphthalene moiety. The presence of deuterium (d3) isotopes allows for enhanced sensitivity in mass spectrometry, making it a valuable tool in metabolic studies.

- Molecular Formula : C12H12N3

- Molecular Weight : 212.25 g/mol

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions, including:

- Alkylation : The azide group can undergo nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.

- Ligand Binding : The naphthalene moiety may facilitate interactions with receptors or enzymes, influencing signaling pathways or enzymatic activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study utilizing microdilution methods assessed the minimal inhibitory concentration (MIC) of various azides against bacterial strains. Results showed that certain azides inhibited growth at concentrations as low as 0.004 mg/mL, suggesting potent antimicrobial effects.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.004 | Proteus mirabilis |

| Other Azides | 0.020 | Escherichia coli |

Anticancer Activity

The potential anticancer properties of azides have been explored through various in vitro studies. For instance, a comparative analysis of alkylating agents revealed that azides can induce apoptosis in cancer cell lines by forming DNA adducts.

- Case Study : In a study involving human breast cancer cells, treatment with azide derivatives resulted in a dose-dependent increase in cell death, with IC50 values ranging from 10 to 50 µM.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically involve assessing cytotoxicity, enzyme inhibition, and receptor binding affinity.

- Cytotoxicity Assays : Utilizing MTT assays, it was found that concentrations above 50 µM significantly reduced cell viability in various cancer cell lines.

- Enzyme Inhibition : The compound showed competitive inhibition against certain kinases involved in cell signaling pathways.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins. These studies suggest strong interactions with active sites of enzymes such as tyrosine kinases, which play crucial roles in cancer progression.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to inhibit microbial growth and induce apoptosis in cancer cells positions it as a candidate for further development in pharmacological applications. Future research should focus on:

- In Vivo Studies : Assessing the efficacy and safety profiles through animal models.

- Mechanistic Studies : Elucidating the specific pathways influenced by this compound.

- Formulation Development : Exploring delivery methods for enhanced bioavailability.

Propiedades

IUPAC Name |

1-(1-azido-2,2,2-trideuterioethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-9(14-15-13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPCLNPZBGYRDT-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC2=CC=CC=C21)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676060 | |

| Record name | 1-[1-Azido(2,2,2-~2~H_3_)ethyl]naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189510-47-1 | |

| Record name | 1-[1-Azido(2,2,2-~2~H_3_)ethyl]naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.